Cas no 83104-87-4 ((-)-Epigallocatechin-3-(3''-O-methyl) gallate)

(-)-Epigallocatechin-3-(3''-O-methyl) gallate structure
83104-87-4 structure
Nome do Produto:(-)-Epigallocatechin-3-(3''-O-methyl) gallate
N.o CAS:83104-87-4
MF:C23H20O11
MW:472.398307800293
CID:720612

(-)-Epigallocatechin-3-(3''-O-methyl) gallate Propriedades químicas e físicas

Nomes e Identificadores

    • Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-ylester
    • (-)-Epigallocatechin-3-(3''-O-methyl) gallate
    • (-)-Epigallocatechin 3-(3''-O-methly) gallate
    • [(2R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate
    • Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphe...
    • BENZOIC ACID,3,4-DIHYDROXY-5-METHOXY-,(2R,3R)-3,4-DIHYDRO-5,7-DIHYDROXY-2-(3,4,5-TRIHYDROXYPHENYL)-2H-1-BENZOPYRAN-3-YL...
    • UNII-O97U9TPY8V
    • 3,4-Dihydroxy-5-methoxybenzoic acid (2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-yl ester
    • (-)-EGCG-3''-O-Me
    • Epigallocatechin 3-O-(3-O-methyl)gallate
    • Egcg3''me
    • O97U9TPY8V
    • Epigallocatechin 3-O-(3-O-methylgallate)
    • [(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate
    • (-)-Epigallocatechin 3-(3-methyl-gallate)
    • Epigallocatechin 3-O-(3-O-Methyl)-Gallate
    • (-)-Epigallocatechin 3-O-(3-O-methylgallate)
    • (-)-Epigallocatechin-3-O-(3'-O-methyl)-gallate
    • SCHEMB
    • Benzoic acid, 3,4-dihydroxy-5-methoxy-, 3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-yl ester, (2R-cis)- (ZCI)
    • (-)-Epigallocatechin 3-(3′′-O-methyl)gallate
    • (-)-Epigallocatechin 3-O-(3′-O-methyl)-gallate
    • EGCG3′′Me
    • Inchi: 1S/C23H20O11/c1-32-18-5-10(4-16(28)21(18)30)23(31)34-19-8-12-13(25)6-11(24)7-17(12)33-22(19)9-2-14(26)20(29)15(27)3-9/h2-7,19,22,24-30H,8H2,1H3/t19-,22-/m1/s1
    • Chave InChI: WVRDOLPMKOCJRJ-DENIHFKCSA-N
    • SMILES: O([C@@H]1CC2C(=CC(=CC=2O[C@@H]1C1C=C(O)C(O)=C(O)C=1)O)O)C(C1C=C(O)C(O)=C(OC)C=1)=O

Propriedades Computadas

  • Massa Exacta: 472.100561g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.6
  • Contagem de dadores de ligações de hidrogénio: 7
  • Contagem de aceitadores de ligações de hidrogénio: 11
  • Contagem de Ligações Rotativas: 5
  • Massa monoisotópica: 472.100561g/mol
  • Massa monoisotópica: 472.100561g/mol
  • Superfície polar topológica: 186Ų
  • Contagem de Átomos Pesados: 34
  • Complexidade: 694
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Peso Molecular: 472.4

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.77
  • Ponto de Fusão: 221-223 ºC(dec.)
  • PSA: 186.37000
  • LogP: 2.53620

(-)-Epigallocatechin-3-(3''-O-methyl) gallate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
ChemFaces
CFN92081-5mg
(-)-Epigallocatechin-3-(3''-O-methyl) gallate
83104-87-4 >=98%
5mg
$368 2022-10-09
TargetMol Chemicals
TN1608-1 mL * 10 mM (in DMSO)
(-)-Epigallocatechin-3-(3''-O-methyl) gallate
83104-87-4 99.59%
1 mL * 10 mM (in DMSO)
¥ 9447 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1608-1 mg
(-)-Epigallocatechin-3-(3''-O-methyl) gallate
83104-87-4
1mg
¥4320.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP3000-10mg
(-)-EGCG-3''-O-Me
83104-87-4 98%
10mg
$450 2023-09-20
eNovation Chemicals LLC
Y1256000-1mg
(-)-EGCG-3''-O-ME
83104-87-4 99%
1mg
$420 2024-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E914508-5mg
(-)-Epigallocatechin-3-(3''-O-methyl) gallate
83104-87-4 98%
5mg
¥3,312.00 2022-01-10
MedChemExpress
HY-N2228-5mg
(-)-Epigallocatechin-3-(3''-O-methyl) gallate
83104-87-4 99.83%
5mg
¥6800 2024-04-17
ChemFaces
CFN92081-5mg
(-)-Epigallocatechin-3-(3''-O-methyl) gallate
83104-87-4 >=98%
5mg
$368 2021-07-22
A2B Chem LLC
AH49308-25mg
(-)-EGCG-3''-O-ME
83104-87-4 98% by HPLC
25mg
$1117.00 2024-04-19
A2B Chem LLC
AH49308-100mg
(-)-EGCG-3''-O-ME
83104-87-4 98% by HPLC
100mg
$3217.00 2024-04-19

(-)-Epigallocatechin-3-(3''-O-methyl) gallate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

Método de produção 2

Condições de reacção
1.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Water ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
2.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

Método de produção 3

Condições de reacção
1.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

Método de produção 4

Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  3 h, reflux
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  6 h, rt
Referência
Regiospecific and enantioselective synthesis of methylated metabolites of tea catechins
Wan, Sheng Biao; et al, Tetrahedron, 2006, 62(25), 5897-5904

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 1.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
Referência
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

Método de produção 6

Condições de reacção
1.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
Referência
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium tetraborate Solvents: Water ;  1 h, rt
1.2 Reagents: Sodium hydroxide ;  12 h, rt
1.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 1.5 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
2.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
Referência
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

Método de produção 8

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  -20 °C; 1.5 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
Referência
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

Método de produção 9

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine ;  rt; 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Water ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
2.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
3.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
3.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

Método de produção 10

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

Método de produção 11

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine ;  rt; 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium tetraborate Solvents: Water ;  1 h, rt
2.2 Reagents: Sodium hydroxide ;  12 h, rt
2.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
3.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
3.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
Referência
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

Método de produção 12

Condições de reacção
1.1 Reagents: Magnesium chloride ,  Adenosine, 5′-[(3-amino-3-carboxypropyl)methylsulfonio]-5′-deoxy-, inner salt Solvents: Water ;  1 h, pH 7.5, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Analysis on the EGCG methylated derivatives produced from EGCG catalyzed by EGCG-O-methyltransferase
Lu, Haipeng; et al, Chaye Kexue, 2012, 32(2), 100-106

Método de produção 13

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

Método de produção 14

Condições de reacção
1.1 Solvents: Diethyl ether ;  3.5 h, -50 °C
1.2 Reagents: Acetic acid
Referência
Synthesis of methyl derivatives of epigallocatechin gallate (EGCg) and their stabilities
Yanase, Emiko; et al, ITE Letters on Batteries, 2005, 6(1), 34-37

Método de produção 15

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  6 h, rt
Referência
Regiospecific and enantioselective synthesis of methylated metabolites of tea catechins
Wan, Sheng Biao; et al, Tetrahedron, 2006, 62(25), 5897-5904

Método de produção 16

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
Referência
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

(-)-Epigallocatechin-3-(3''-O-methyl) gallate Raw materials

(-)-Epigallocatechin-3-(3''-O-methyl) gallate Preparation Products

(-)-Epigallocatechin-3-(3''-O-methyl) gallate Fornecedores

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:83104-87-4)Epigallocatechin3-O-(3-O-methyl)gallate
Número da Ordem:CRN0844
Estado das existências:in stock
Quantidade:5mg/20mg/50mg
Pureza:≥98%
Informação de Preços Última Actualização:Friday, 14 March 2025 10:55
Preço ($):
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(CAS:83104-87-4)(-)-Epigallocatechin-3-(3''-O-methyl) gallate
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Wuhan ChemNorm Biotech Co.,Ltd.
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Preço ($):Inquérito